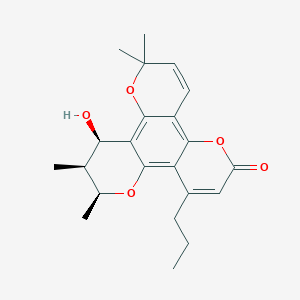

Pseudocalanolide C

Description

Pseudocalanolide C (C₂₂H₂₆O₅, molecular weight 370.44 g/mol) is a naturally occurring angular pyranocoumarin initially misidentified as calanolide C due to structural ambiguities in early studies . It was reclassified after NMR analysis revealed discrepancies between synthetic and natural compounds, leading to revised stereochemistry: [6S, 7S, 8R] .

Properties

Molecular Formula |

C22H26O5 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(10S,11S,12R)-12-hydroxy-10,11,16,16-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1,5,7,13,17-pentaen-4-one |

InChI |

InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-19-14-8-9-22(4,5)27-20(14)17-18(24)11(2)12(3)25-21(17)16(13)19/h8-12,18,24H,6-7H2,1-5H3/t11-,12+,18-/m1/s1 |

InChI Key |

XCJYGBQSIDIDLV-FTLABTOESA-N |

Isomeric SMILES |

CCCC1=CC(=O)OC2=C3C=CC(OC3=C4[C@@H]([C@@H]([C@@H](OC4=C12)C)C)O)(C)C |

Canonical SMILES |

CCCC1=CC(=O)OC2=C3C=CC(OC3=C4C(C(C(OC4=C12)C)C)O)(C)C |

Synonyms |

pseudocalanolide C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Pseudocalanolide C belongs to the calanolide family, characterized by a 4-substituted coumarin-pyran scaffold. Below is a comparative analysis with key analogues:

Functional Comparisons

Anti-HIV Activity

- Potency: this compound is less potent than calanolides A and B, likely due to the absence of hydroxyl or acetoxy groups at C-12, which are critical for RT inhibition .

- Drug Resistance: Calanolide A retains efficacy against NNRTI-resistant HIV-1 strains, but this compound lacks comparable data .

Stereochemical Influence

This compound shares the [6S, 7S, 8R] configuration with calanolides A and B, yet its reduced activity highlights the role of substituents (e.g., C-12 methoxy vs. hydroxyl groups) in modulating binding to the reverse transcriptase hydrophobic pocket .

Critical Research Findings

Structural Misidentification: Early studies misassigned this compound as calanolide C due to overlapping NMR signals; corrected via Mosher’s method .

Activity Limitations: Despite structural similarity to calanolide A, this compound’s anti-HIV activity is 4-fold lower, emphasizing the necessity of C-12 polar groups for efficacy .

Stereochemical Consistency: The conserved [6S, 7S, 8R] configuration across active calanolides suggests a unified mechanism of action, though substituent variations dictate potency .

Q & A

Q. How is Pseudocalanolide C structurally characterized, and what analytical techniques are critical for confirming its identity?

Methodological Answer: Structural elucidation of this compound involves nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) to resolve its stereochemistry and hydroxyl group positioning. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography provides definitive 3D structural validation. Comparative analysis with known calanolides (e.g., Calanolide C/D) is essential to distinguish structural revisions, as this compound differs in hydroxyl group placement . Example Data:

| Technique | Key Findings for this compound | Reference Compound (Calanolide C) |

|---|---|---|

| 1H NMR (δ ppm) | Hydroxyl signal at 4.2 ppm (axial) | Hydroxyl at 3.8 ppm (equatorial) |

| X-ray | Hexacyclic scaffold with C-10 hydroxyl | C-12 hydroxyl in Calanolide C |

Q. What are the common methodologies for isolating this compound from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., dichloromethane/methanol) followed by chromatographic techniques (column chromatography, HPLC). Fractionation guided by bioactivity assays (e.g., HIV-1 reverse transcriptase inhibition) ensures targeted purification. Purity validation requires ≥95% HPLC area under the curve (AUC) with UV detection at 254 nm .

Q. How is the antiviral activity of this compound evaluated in vitro?

Methodological Answer: Antiviral assays use HIV-1-infected MT-4 cells with p24 antigen ELISA to quantify viral replication. Dose-response curves (IC50 values) are generated alongside cytotoxicity testing (MTT assay) in uninfected cells. Positive controls (e.g., AZT) and solvent controls are mandatory to validate assay specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., conflicting IC50 values across studies)?

Methodological Answer: Contradictions arise from variability in assay conditions (cell lines, viral strains) or compound purity. Mitigation strategies include:

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound analogs?

Methodological Answer: SAR studies require systematic modification of this compound’s hydroxyl and alkyl groups via semi-synthesis or biosynthesis. Key steps:

Q. How can researchers address challenges in reproducing this compound isolation yields from natural sources?

Methodological Answer: Yield variability stems from ecological factors (plant collection season, geography) and extraction inefficiencies. Solutions include:

Q. What advanced analytical methods validate the stereochemical purity of synthetic this compound derivatives?

Methodological Answer: Chiral HPLC with polysaccharide-based columns resolves enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration. Computational modeling (DFT calculations) predicts optical rotation values for comparison with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.